molecular formula C21H22BNO2 B13342264 (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile

(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B13342264
M. Wt: 331.2 g/mol
InChI Key: HHBQOMITNIEZOK-BUHFOSPRSA-N
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Description

(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core, a vinyl group, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic ester reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the vinyl group or the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups onto the biphenyl core.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development and biochemical studies.

Industry

In industry, the compound’s properties are explored for applications in material science, such as the development of new polymers or advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism by which (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile exerts its effects is largely dependent on its interactions with molecular targets. The dioxaborolane moiety, for example, can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications and as a potential therapeutic agent. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1’-biphenyl]-2-carbonitrile apart is its combination of a biphenyl core, a vinyl group, and a dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for diverse scientific applications.

Properties

Molecular Formula

C21H22BNO2

Molecular Weight

331.2 g/mol

IUPAC Name

2-phenyl-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

InChI

InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)14-13-17-11-8-12-18(19(17)15-23)16-9-6-5-7-10-16/h5-14H,1-4H3/b14-13+

InChI Key

HHBQOMITNIEZOK-BUHFOSPRSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C(=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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